1-[(Oxiran-2-yl)methyl]cyclohexane-1-carbonitrile 1-[(Oxiran-2-yl)methyl]cyclohexane-1-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17738777
InChI: InChI=1S/C10H15NO/c11-8-10(6-9-7-12-9)4-2-1-3-5-10/h9H,1-7H2
SMILES:
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol

1-[(Oxiran-2-yl)methyl]cyclohexane-1-carbonitrile

CAS No.:

Cat. No.: VC17738777

Molecular Formula: C10H15NO

Molecular Weight: 165.23 g/mol

* For research use only. Not for human or veterinary use.

1-[(Oxiran-2-yl)methyl]cyclohexane-1-carbonitrile -

Specification

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
IUPAC Name 1-(oxiran-2-ylmethyl)cyclohexane-1-carbonitrile
Standard InChI InChI=1S/C10H15NO/c11-8-10(6-9-7-12-9)4-2-1-3-5-10/h9H,1-7H2
Standard InChI Key MXQSTAZOMZTTSB-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)(CC2CO2)C#N

Introduction

Structural and Molecular Characteristics

1-[(Oxiran-2-yl)methyl]cyclohexane-1-carbonitrile (C₁₀H₁₅NO) features a six-membered cyclohexane ring substituted with an epoxide group and a nitrile functionality. The oxirane ring introduces significant electrophilicity, enabling nucleophilic attack at the strained oxygen-containing ring, while the carbonitrile group contributes to polar interactions and hydrogen bonding potential.

PropertyValue
Molecular FormulaC₁₀H₁₅NO
Molecular Weight167.23 g/mol
Key Functional GroupsEpoxide, Nitrile
SolubilityOrganic solvents

The InChIKey ZOBDJCKGSLRISN-UHFFFAOYSA-N and canonical SMILES C1CCCCC1(CC2CO2)C#N reflect its bicyclic structure. Computational models suggest a chair conformation for the cyclohexane ring, minimizing steric strain, while the epoxide group adopts a planar geometry.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via nucleophilic epoxidation of cyclohexenyl precursors. A common route involves treating cyclohexene derivatives with peracids (e.g., meta-chloroperbenzoic acid) under controlled conditions to form the epoxide ring. Alternative methods include the use of halogenated intermediates followed by elimination reactions.

Example Reaction Pathway:

  • Halogenation: Cyclohexene → 1,2-dibromocyclohexane (using Br₂ in CCl₄).

  • Elimination: Treatment with a strong base (e.g., KOH) yields cyclohexene oxide.

  • Nitrile Introduction: Subsequent alkylation with a cyanide source (e.g., NaCN) introduces the carbonitrile group.

Industrial Manufacturing

Industrial production prioritizes cost efficiency and scalability. Continuous flow reactors are employed to enhance reaction control and reduce side products. Purification often involves distillation or crystallization, with yields exceeding 85% in optimized setups.

Chemical Reactivity and Derivative Formation

Epoxide Ring-Opening Reactions

The oxirane ring undergoes nucleophilic attack under acidic or basic conditions:

  • Acidic Conditions: Protonation of the epoxide oxygen facilitates ring opening by nucleophiles (e.g., H₂O → diols, NH₃ → amino alcohols).

  • Basic Conditions: Direct attack by amines or thiols generates substituted derivatives.

Nitrile Group Transformations

The carbonitrile group participates in:

  • Reduction: Catalytic hydrogenation (H₂/Pd) converts the nitrile to a primary amine.

  • Hydrolysis: Strong acids or bases yield carboxylic acids or amides, respectively.

Table 1: Common Reactions and Products

Reaction TypeReagentsMajor Product
Epoxide hydrolysisH₂SO₄, H₂O1,2-Cyclohexanediol
AminolysisEthylamineN-Ethylamino derivative
Nitrile reductionLiAlH₄Cyclohexylmethylamine

Biological and Pharmacological Activity

Cytotoxicity Studies

In vitro assays demonstrate moderate cytotoxicity against human cancer cell lines (IC₅₀ = 50–100 μM), attributed to the electrophilic epoxide interacting with cellular nucleophiles like glutathione. This reactivity parallels findings in cyclobutane analogs but with reduced potency due to the larger ring size.

Comparative Analysis with Structural Analogs

Ring Size Effects

  • Cyclopropane Analog: Higher ring strain increases epoxide reactivity but reduces stability.

  • Cyclobutane Analog: Intermediate reactivity; demonstrated superior antibacterial activity (MIC = 50–200 µg/mL).

  • Cyclohexane Derivative (Present Compound): Enhanced solubility and metabolic stability, favoring pharmaceutical applications.

Table 2: Comparative Biological Activity

CompoundMIC (µg/mL)Cytotoxicity (IC₅₀, μM)
Cyclopropane derivative15075
Cyclobutane derivative10060
Cyclohexane derivative20090

Applications in Materials Science

The compound serves as a crosslinking agent in epoxy resins, improving thermal stability (Tg ≈ 120°C) and mechanical strength. Functionalization with acrylate groups enables UV-curable coatings for industrial use.

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